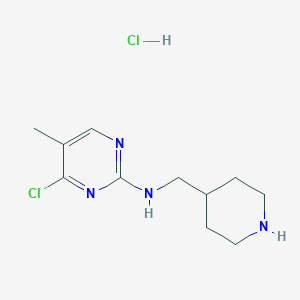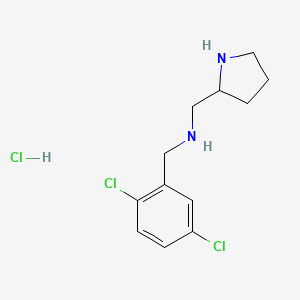
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
説明
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, also known as JNJ-42165279, is a novel and potent selective histamine H3 receptor antagonist. It is a promising compound for the treatment of various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.
作用機序
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the H3 receptor, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride increases the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, attention, and memory.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has been shown to modulate the activity of several other receptors and ion channels, such as the α7 nicotinic acetylcholine receptor and the voltage-gated sodium channels. These effects may contribute to the compound's neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, such as the animal model used and the dose and route of administration. Moreover, the pharmacokinetic properties of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, such as its half-life and bioavailability, need to be further characterized to optimize its therapeutic potential.
将来の方向性
Several future directions can be pursued to further investigate the therapeutic potential of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride. These include:
1. Clinical trials to evaluate the safety and efficacy of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in humans with neurological disorders.
2. Studies to elucidate the molecular mechanisms underlying the neuroprotective effects of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, including its effects on gene expression and protein synthesis.
3. Development of novel formulations and delivery systems to enhance the pharmacokinetic properties of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride and improve its therapeutic efficacy.
4. Investigation of the potential synergistic effects of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride with other drugs or therapies for neurological disorders.
5. Studies to explore the potential use of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a promising compound for the treatment of various neurological disorders. Its selective antagonism of the histamine H3 receptor and its neuroprotective properties make it a promising candidate for further investigation. However, further studies are needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans.
科学的研究の応用
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has shown promising results in improving cognitive function and reducing hyperactivity in animal models of ADHD. It has also demonstrated neuroprotective effects in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQULGHFISKORLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride | |
CAS RN |
1261232-22-7 | |
| Record name | 2-Pyrrolidinemethanamine, N-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






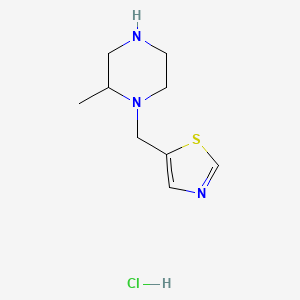
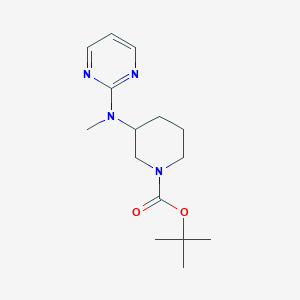
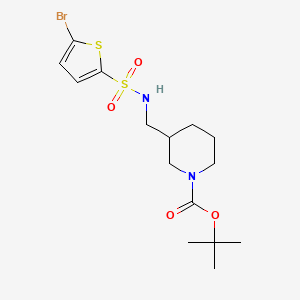
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3227660.png)
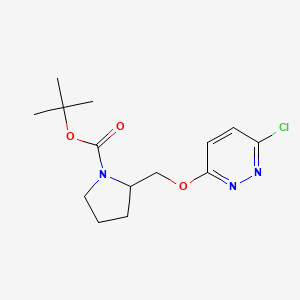

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol](/img/structure/B3227678.png)
